molecular formula C6H8O4 B104115 (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione CAS No. 13076-17-0

(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione

Cat. No. B104115
CAS RN: 13076-17-0
M. Wt: 144.12 g/mol
InChI Key: JJTUDXZGHPGLLC-QWWZWVQMSA-N
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Description

The compound "(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione" is closely related to a family of compounds known as 1,3-dioxane-4,6-diones, which have been extensively studied due to their interesting chemical properties and potential applications. These compounds typically feature a 1,3-dioxane ring, which can adopt various conformations such as boat or envelope, and are often modified with different substituents that can significantly alter their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of derivatives of 1,3-dioxane-4,6-diones often involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with different aldehydes in the presence of ethanol. This process is known to form compounds with various substituents attached to the dioxane ring . Additionally, a self-catalyzed Knoevenagel condensation has been reported to synthesize a series of novel 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones, highlighting a catalyst-free method that utilizes Meldrum’s acid and formylphenoxyaliphatic acids in water .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using techniques such as X-ray diffraction analysis (XDA). The 1,3-dioxane ring can exhibit different conformations, including distorted boat and envelope shapes, which can influence the overall geometry and properties of the molecule . The presence of various substituents can also lead to the formation of dimers through intermolecular hydrogen bonding, as observed in single crystal XRD structures .

Chemical Reactions Analysis

One of the key reactions involving these compounds is the selective hydrogenation of the exocyclic double bond, which has been achieved using sodium borohydride in alcohol. This reaction leads to hydrogenated products with altered structural and chemical properties . Furthermore, the self-catalyzed Knoevenagel condensation mentioned earlier is another important reaction that contributes to the diversity of the 1,3-dioxane-4,6-dione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of the substituents. For instance, the crystal and molecular structures can affect the density and symmetry of the compounds . The intermolecular hydrogen bonding and weak interactions such as C—H⋯O and C—H⋯Cl hydrogen bonds can influence the crystal packing and stability . Additionally, some derivatives exhibit DPPH radical scavenging activity and cytotoxicity against cancer cell lines, indicating potential biological applications . The molecular properties, such as HOMO–LUMO energies and electrostatic potential maps, have been studied using DFT techniques, providing insights into the reactivity and interaction potential of these molecules .

Scientific Research Applications

Polymer Synthesis and Properties

(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione and its derivatives have been explored for their potential in polymer synthesis. For instance, novel monomers derived from l-ascorbic and d-isoascorbic acids have been developed, leading to the synthesis of polymers through ring-opening polymerization. These polymers, characterized by various spectroscopic techniques, have been found to be amorphous and stable up to 250°C under nitrogen (Bueno, Molina, & Galbis, 2009).

Molecular and Crystal Structure Analysis

The molecular structure of (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione derivatives has been studied through methods like X-ray diffraction analysis. These studies provide insights into the conformation and bonding patterns of such compounds, contributing to a deeper understanding of their chemical properties (Zolotoi et al., 1994).

Corrosion Inhibition

Research has also investigated the use of certain derivatives of (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione as corrosion inhibitors. These compounds have been found to be effective in protecting metals like mild steel in acidic environments, showcasing their potential in industrial applications (Chafiq et al., 2020).

Organocatalyzed Polymerization

The ring-opening polymerization of certain derivatives has been successfully catalyzed using organocatalysts, leading to the creation of high molecular weight polymers with potential applications in various fields (Boullay et al., 2010).

Electrochemical Studies

Electrochemical methods have been employed to study derivatives of (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione, revealing insights into their redox properties. This research can contribute to the development of new materials for electronic and electrochemical applications (Ungureanu et al., 2011).

Safety And Hazards

The safety data sheet for “(3R,6R)-3,6-Octanediol”, a similar compound, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .

properties

IUPAC Name

(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTUDXZGHPGLLC-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)O[C@@H](C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25038-75-9, 1044507-68-7
Record name D-Lactide homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25038-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6R)-rel-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044507-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10873989
Record name D,D-Dilactide
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione

CAS RN

13076-17-0
Record name D-Lactide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13076-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Lactide, D-
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Record name 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6R)-
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Record name (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione
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Record name LACTIDE, D-
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Synthesis routes and methods I

Procedure details

When DL-lactic acid is used as a raw material, the crude lactide has a high meso-lactide content. When the crude lactide is gradually cooled, DL-lactide is precipitated and allowed to persist in the form of crystals in the molten meso-lactide phase and the whole crude lactide assumes a slurry state. The crude lactide in the slurry state is mixed with a substantially equal weight of water and the resultant mixture is immediately cooled to the vicinity of 30° C. for the purpose of preventing DL-lactide from undergoing hydrolysis and kept stirred at this temperature for a period in the range of 30 minutes to one hour, with the result that meso-lactide is dissolved in water and, at the same time, part of the dissolved meso-lactide undergoes hydrolysis. The crystals of DL-lactide are separated by filtration from the water phase and are dissolved in such an organic solvent as acetone or MIBK thereby recrystallizing therefrom to produce easily DL-lactide crystals of high purity.
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Synthesis routes and methods II

Procedure details

100 g of the thus obtained residue is heated with 50 g hydrolysis medium (90% lactic acid in aqueous solution) at 100° C. and atmospheric pressure for 4 hours with reflux and continuous thorough mixing. The resulting solution is mixed with sodium sulphide and, after 30 min thorough mixing, is filtered in order to remove solid material particles. The thus obtained, homogeneous solution has a lactic acid proportion of over 99% by weight and a racemisation degree of 2.5% and can be mixed with polycondensate in order to supply it directly to the depolymerisation unit. The total racemisation degree of the dilactide obtained after a plurality of cycles never rises, despite the recycling, above the maximum value which is achieved during direct depolymerisation up to a conversion of 95% (see example 1). The total yield is determined by the quantity which is removed during the hydrolysis by separation of the impurities and is preferably above 99%, however in any case more than 95%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 2
(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 3
(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 4
(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 5
(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 6
(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione

Citations

For This Compound
9
Citations
M Vert, J Chen, KH Hellwich, P Hodge… - Pure and Applied …, 2020 - degruyter.com
Lactic acid enantiomers and cyclic lactic acid dimers, the latter referred to as lactides, are sources of degradable aliphatic polymers that are composed of chiral constitutional repeating …
Number of citations: 11 www.degruyter.com
DD Jamiolkowski, EJ Dormier - An Introduction to Biomaterials, 2011 - books.google.com
Although the term poly (α-esters) implies polyesters that are based on α-hydroxy acids, this chapter will more broadly cover materials that have an oxygen atom adjacent to the α-carbon …
Number of citations: 2 books.google.com
DD Jamiolkowski, EJ Dormier - An introduction to biomaterials, 2006 - books.google.com
Although the term poly (a-esters) implies polyesters that are based on a-hydroxy acids, this chapter will more broadly cover materials that have an oxygen atom adjacent to the a-carbon …
Number of citations: 1 books.google.com
EJ Shin, AE Jones, RM Waymouth - Macromolecules, 2012 - ACS Publications
Cyclic polymers differ from linear polymers by one bond linking the chain ends, yet the simple topological constraint 1 of linking the ends of a linear chain influences macromolecular …
Number of citations: 83 pubs.acs.org
MS Van Domelen - Spe oklahoma city oil and gas symposium, 2017 - onepetro.org
Success of a matrix acidizing or fracture stimulation treatment depends upon complete coverage of all zones. The diversion process is used to help ensure that stimulation fluids are …
Number of citations: 80 onepetro.org
PBF SURMAN, MS HERMANOVÁ - 2010 - dspace.vutbr.cz
The synthesis of polylactide (PLA) by ring-opening polymerization (ROP) of cyclic monomer can be realized by different routes. More than 100 catalysts for the synthesis of polylactide …
Number of citations: 1 dspace.vutbr.cz
Y Wei, Z Wang, S Zhou, Z Li - Polymer, 2023 - Elsevier
Tough and transparent poly(L-lactic acid)/poly(D-lactide)-b-poly(butadiene)-b-poly(D-lactide) (PLLA/PDLA-PB-PDLA) film with balanced strength was obtained. The PDLA-PB-PDLA …
Number of citations: 0 www.sciencedirect.com
S Hu, J Zhao, G Zhang, H Schlaad - Progress in Polymer Science, 2017 - Elsevier
In virtue of the rising demand for metal-free polymeric materials, organocatalytic polymerization has emerged and blossomed unprecedentedly in the past 15 years into an appealing …
Number of citations: 120 www.sciencedirect.com
FK Franciska, V Sándor - sztnh.gov.hu
1.1. Az Európai Bizottság 2000 augusztusában terjesztette elő a közösségi szabadalomról szóló tanácsi rendeletre vonatkozó javaslatát. 1 Számos tárgyalási forduló és hosszas …
Number of citations: 2 www.sztnh.gov.hu

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